molecular formula C7H6BrIO B603140 4-Bromo-2-iodobenzyl alcohol CAS No. 1261438-69-0

4-Bromo-2-iodobenzyl alcohol

Cat. No. B603140
CAS RN: 1261438-69-0
M. Wt: 312.93g/mol
InChI Key: PHCDQWNJXJCVFN-UHFFFAOYSA-N
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Description

“4-Bromo-2-iodobenzyl alcohol” is a chemical compound with the molecular formula C7H6BrIO . It is a derivative of benzyl alcohol .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-iodobenzyl alcohol” consists of a benzene ring with bromine (Br) and iodine (I) substituents at the 4th and 2nd positions, respectively, and a hydroxyl (-OH) group attached to the benzene ring .


Physical And Chemical Properties Analysis

“4-Bromo-2-iodobenzyl alcohol” has a molecular weight of 312.93 g/mol . It appears as a solid powder . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the resources .

Scientific Research Applications

Synthesis of Polycyclic Aromatic Hydrocarbons

4-Bromo-2-iodobenzyl alcohol is utilized in the synthesis of multisubstituted triphenylenes and phenanthrenes. This process involves two sequential C-C bond formations catalyzed by a palladium complex, demonstrating the compound's role in facilitating complex organic syntheses (Iwasaki, Araki, Iino, & Nishihara, 2015).

Protecting Group in Organic Synthesis

4-Bromo-2-iodobenzyl bromide, a derivative of 4-bromo-2-iodobenzyl alcohol, is used as a stable protecting group in organic synthesis. It can be removed by Pd-catalyzed amination followed by acid treatment, indicating its versatility in synthetic chemistry (Melean & Seeberger, 2003).

Influence on Side-Chain Reactivity

Research on the influence of the nitro-group upon side-chain reactivity highlights the role of compounds like α-bromo-4-nitrobenzyl, derived from 4-bromo-2-iodobenzyl alcohol, in understanding the mechanisms of halogenocarbanions and their reactivity (Abdallah, Iskander, & Riad, 1969).

Synthesis of Diacetoxyiodoarene

The conversion of 4-iodobenzyl alcohol to 4-iodobenyl chloride and its subsequent use in synthesizing diacetoxyiodoarene demonstrates its applicability in producing compounds with potential in various chemical reactions (Zhang, 2011).

Catalyst in Ring Opening Reactions

4-Bromo-1-methoxybenzene derivatives have been used as catalysts in the ring opening of epoxides to afford vicinal iodo and bromo alcohols. This illustrates the compound's role in enhancing selectivity and yield in organic reactions (Niknam & Nasehi, 2002).

Safety and Hazards

“4-Bromo-2-iodobenzyl alcohol” is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation . Therefore, it should be used only outdoors or in a well-ventilated area, and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

(4-bromo-2-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCDQWNJXJCVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301302185
Record name Benzenemethanol, 4-bromo-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261438-69-0
Record name Benzenemethanol, 4-bromo-2-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261438-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-bromo-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-2-iodophenyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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